molecular formula C18H25NO5S2 B3009336 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 1705783-74-9

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Katalognummer: B3009336
CAS-Nummer: 1705783-74-9
Molekulargewicht: 399.52
InChI-Schlüssel: OSBYVNYOKMNGAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic structure common in bioactive molecules due to its conformational rigidity and ability to interact with biological targets. Key structural elements include:

  • Dual methylsulfonyl groups: One at the 3-position of the bicyclic ring and another on the para position of the phenyl group.
  • Propan-1-one linker: Connects the bicyclic amine to the substituted phenyl group, providing spatial flexibility for target engagement.

The compound’s stereochemistry (1R,5S) is critical for its pharmacological profile, as stereoisomerism often dictates binding affinity and selectivity in bicyclic systems .

Eigenschaften

IUPAC Name

1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S2/c1-25(21,22)16-8-3-13(4-9-16)5-10-18(20)19-14-6-7-15(19)12-17(11-14)26(2,23)24/h3-4,8-9,14-15,17H,5-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBYVNYOKMNGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one , identified by its CAS number 1706334-07-7 , is a bicyclic nitrogen-containing heterocycle that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27NO3SC_{23}H_{27}NO_3S, with a molecular weight of 397.5 g/mol . The structure features a bicyclo[3.2.1]octane framework, which is characteristic of many biologically active molecules, including tropane alkaloids.

PropertyValue
CAS Number1706334-07-7
Molecular FormulaC23H27NO3S
Molecular Weight397.5 g/mol

The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). The azabicyclo structure suggests potential interactions with dopamine and serotonin receptors, which are critical in the modulation of mood and behavior.

Pharmacological Studies

Research indicates that the compound exhibits significant affinity for dopamine D2 and D3 receptors. A study highlighted that modifications to the D3 receptor pharmacophore led to the identification of compounds with high selectivity and affinity for D3 receptors over D2 receptors, suggesting that this compound may possess similar properties .

Table 1: Binding Affinity Data for Related Compounds

Compound NameReceptor TypeBinding Affinity (Ki)Selectivity Over D2
Compound AD31 nM400-fold
Compound BD25 nM80-fold
1-((1R,5S)...D3TBDTBD

Case Studies

A notable case study involved the synthesis and evaluation of related compounds derived from the azabicyclo framework, focusing on their effects on dopamine receptor activity. The findings suggested that specific structural modifications could enhance receptor selectivity and improve pharmacokinetic profiles .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methylsulfonyl group is believed to enhance solubility and bioactivity, making it a key feature in developing derivatives with improved pharmacological properties.

Key SAR Insights:

  • Methylsulfonyl Group: Increases polarity and solubility.
  • Bicyclic Structure: Essential for receptor binding affinity.
  • Substituent Variations: Altering substituents on the phenyl ring can significantly impact activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds are summarized below, with differences in substituents, stereochemistry, and functional groups influencing their physicochemical and biological properties.

Structural Modifications on the Bicyclic Core

Compound Name Substituent on Bicyclic Ring Key Functional Groups Biological Implications References
Target Compound 3-(Methylsulfonyl) Dual sulfonyl groups Enhanced solubility; potential for improved CNS penetration due to reduced lipophilicity
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl trifluoromethanesulfonate Trifluoromethanesulfonate Electron-withdrawing triflate Increased reactivity in nucleophilic substitution reactions; shorter metabolic half-life
(1R,3r,5S)-3-(Phenylamino)-8-azabicyclo[3.2.1]octane Phenylamino Secondary amine Possible hydrogen-bonding interactions; reduced stability due to oxidative susceptibility
Littorine (F) 2-Hydroxy-3-phenylpropanoate Ester and hydroxy groups Higher susceptibility to esterase-mediated hydrolysis; shorter duration of action

Modifications on the Aromatic Ring

Compound Name Aromatic Substituent Key Features Implications References
Target Compound 4-(Methylsulfonyl)phenyl Electron-deficient aryl group Stronger binding to hydrophobic pockets in enzymes/receptors; resistance to CYP450 oxidation
3-(4-Methoxyphenyl) analog (BK63156) 4-Methoxyphenyl Electron-donating methoxy group Increased lipophilicity; potential for improved membrane permeability but higher metabolic clearance
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl Nitro and fluoro groups High electron-withdrawing effects; possible mutagenicity concerns

Stereochemical and Conformational Variations

  • (1S,5R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl acetate (): Stereochemical inversion (1S,5R vs. 1R,5S) may alter binding orientation in chiral environments, affecting potency .

Key Research Findings

  • Metabolic Stability: The dual methylsulfonyl groups in the target compound likely reduce oxidative metabolism by CYP450 enzymes compared to analogs with electron-rich substituents (e.g., methoxy or phenylamino groups) .
  • Target Selectivity : The 8-azabicyclo[3.2.1]octane scaffold is associated with affinity for neuromodulatory targets (e.g., serotonin or dopamine receptors), but substituent variations fine-tune selectivity. For example, trifluoromethanesulfonate derivatives () may favor kinase inhibition due to their electrophilic character .
  • Synthetic Accessibility : Compounds with ester or hydroxy groups (e.g., littorine) are more synthetically tractable but less stable in vivo than sulfonylated analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.